molecular formula C13H18N4 B6957432 N-[(1,5-dimethylimidazol-2-yl)methyl]-2,6-dimethylpyridin-3-amine

N-[(1,5-dimethylimidazol-2-yl)methyl]-2,6-dimethylpyridin-3-amine

Cat. No.: B6957432
M. Wt: 230.31 g/mol
InChI Key: AEDKIOLLJSYWNV-UHFFFAOYSA-N
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Description

N-[(1,5-dimethylimidazol-2-yl)methyl]-2,6-dimethylpyridin-3-amine is a heterocyclic compound that features both imidazole and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both imidazole and pyridine moieties in its structure allows for unique chemical properties and reactivity.

Properties

IUPAC Name

N-[(1,5-dimethylimidazol-2-yl)methyl]-2,6-dimethylpyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-9-5-6-12(11(3)16-9)14-8-13-15-7-10(2)17(13)4/h5-7,14H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDKIOLLJSYWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)NCC2=NC=C(N2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethylimidazol-2-yl)methyl]-2,6-dimethylpyridin-3-amine typically involves the condensation of 2,6-dimethylpyridine-3-amine with a suitable imidazole derivative. One common method involves the use of a nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different synthetic applications.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process. Catalysts and solvents are carefully selected to minimize environmental impact and maximize product yield.

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethylimidazol-2-yl)methyl]-2,6-dimethylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole or pyridine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, amines, and thiols, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-[(1,5-dimethylimidazol-2-yl)methyl]-2,6-dimethylpyridin-3-amine has numerous applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(1,5-dimethylimidazol-2-yl)methyl]-2,6-dimethylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the target and the context of the application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,5-dimethylimidazol-2-yl)methyl]-2,6-dimethylpyridin-3-amine is unique due to the combination of imidazole and pyridine rings in its structure. This dual functionality allows for diverse reactivity and applications that are not possible with simpler imidazole or pyridine derivatives. Its ability to participate in various chemical reactions and its potential in multiple research fields make it a valuable compound for scientific exploration.

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